molecular formula ¹³C₆H₁₂O₆ B1146325 L-Galactose-13C6 CAS No. 478518-66-0

L-Galactose-13C6

Cat. No.: B1146325
CAS No.: 478518-66-0
M. Wt: 186.11
InChI Key:
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Description

L-Galactose-13C6 is a useful research compound. Its molecular formula is ¹³C₆H₁₂O₆ and its molecular weight is 186.11. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Hydrogen Bonding

The molecule, closely related to the title compound, adopts a specific chair conformation with its hydroxyl groups playing a crucial role in hydrogen bonding. This formation involves intermolecular interactions that are significant in understanding the compound's behavior in various contexts (Watanabe et al., 2009).

Solubility in Ethanol-Water Solutions

Research on similar saccharides, including those with comparable structural features, shows how their solubility in ethanol-water mixtures varies with temperature and ethanol mass fraction. Such studies are important for applications in solvent systems and extraction processes (Gong et al., 2012).

Computational and X-ray Crystallographic Analysis

Studies involving compounds with similar structures have employed computational and X-ray crystallographic analysis for understanding their stability and interactions. Such analysis is crucial for the development of host compounds in molecular recognition and inclusion complex formation (Barton et al., 2013).

Carbon-13 NMR Spectra Characterization

The characterization of related molecules using Carbon-13 NMR spectra has been conducted to understand the chemical shifts and structural features. This is vital for molecular structure elucidation, which is essential in various fields of chemical and pharmaceutical research (Eliel et al., 1983).

Phase Behavior in Chemical Systems

Research on phase behavior involving similar compounds is crucial for understanding the interactions and stability of these molecules in different temperature ranges. This information is particularly relevant in the study of chemical systems and material sciences (Chen & Zhang, 2010).

Properties

IUPAC Name

(3S,4R,5S,6S)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-KSTLPUIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@H]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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